molecular formula C26H27N5O2 B2645491 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 1105239-61-9

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2645491
CAS No.: 1105239-61-9
M. Wt: 441.535
InChI Key: DHELLFDRSBLEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a high-affinity and selective antagonist of the P2X7 (P2RX7) receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, and is critically involved in neuroinflammatory and neurodegenerative processes. This compound has been identified as a potent tool for investigating purinergic signaling in pathological conditions, with recent research highlighting its efficacy in preclinical models. Its primary research value lies in its ability to selectively inhibit P2X7-mediated responses, making it a critical pharmacological probe for dissecting the role of this receptor in various diseases. Current investigations focus on its application in studying neuropathic pain, depression , and other central nervous system disorders where neuroinflammation is a driving factor. Furthermore, due to the established link between P2X7 and chronic inflammatory diseases, this antagonist is also utilized in oncology research to explore the tumor microenvironment and immune cell function. Researchers employ this compound to elucidate novel therapeutic pathways and validate P2X7 as a drug target, providing invaluable insights for the development of new treatment strategies for inflammation-driven pathologies.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-17-8-11-22(18(2)14-17)31-25-21(15-28-31)24(20-9-10-20)29-30(26(25)33)16-23(32)27-13-12-19-6-4-3-5-7-19/h3-8,11,14-15,20H,9-10,12-13,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHELLFDRSBLEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyridazin-7-one Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a hydrazine derivative and a diketone can lead to the formation of the pyrazolo[3,4-d]pyridazin-7-one core.

    Introduction of the Cyclopropyl and Dimethylphenyl Groups: These groups can be introduced through alkylation or acylation reactions. Specific reagents and catalysts are used to ensure the correct positioning of these groups on the core structure.

    Attachment of the Phenethylacetamide Moiety: This final step involves the coupling of the phenethylacetamide group to the pyrazolo[3,4-d]pyridazin-7-one core. This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropyl groups, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyridazin-7-one core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly as kinase inhibitors. The specific compound may inhibit various kinases, including:

  • Spleen Tyrosine Kinase (SYK) : Involved in immune response and inflammation.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.

Preliminary studies suggest that this compound could have therapeutic potential in treating autoimmune diseases, inflammatory conditions, and certain cancers due to its ability to modulate kinase activity.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of related compounds in the pyrazolo[3,4-d]pyridazine class:

  • Kinase Inhibition Studies : Research has demonstrated that pyrazolo[3,4-d]pyridazines can effectively inhibit SYK and LRRK2 kinases. For example, compounds structurally similar to 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide showed significant inhibition in cellular models of inflammation and cancer .
  • Therapeutic Applications : A study highlighted the use of similar compounds in treating autoimmune diseases by targeting SYK pathways. The results indicated reduced inflammation markers in treated models .

Mechanism of Action

The mechanism by which 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share partial structural motifs (e.g., pyridazine/imidazopyridine cores, phenethyl groups) and are selected for comparison based on synthetic and analytical data from the evidence:

Compound Name Core Structure Key Substituents Melting Point Bioactivity Notes
Target Compound: 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide Pyrazolo[3,4-d]pyridazine 4-Cyclopropyl, 1-(2,4-dimethylphenyl), N-phenethylacetamide Not reported Hypothesized kinase modulation
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups 243–245°C Synthetic intermediate; no bioactivity reported
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl, cyano, ester groups 215–217°C Synthetic intermediate; no bioactivity reported

Structural Analysis

Core Heterocycle Differences :

  • The target compound’s pyrazolo[3,4-d]pyridazine core differs from the imidazo[1,2-a]pyridine cores of compounds 1l and 2d . Pyridazine derivatives often exhibit distinct electronic properties and binding affinities compared to imidazopyridines due to nitrogen positioning and aromaticity .
  • The presence of a 7-oxo group in the target compound may enhance hydrogen-bonding interactions with biological targets, a feature absent in 1l and 2d .

Substituent Effects :

  • The 2,4-dimethylphenyl group in the target compound could improve lipophilicity and membrane permeability compared to the nitro-substituted phenyl groups in 1l and 2d , which may confer metabolic instability .
  • The phenethylacetamide side chain in the target compound resembles bioactive motifs in kinase inhibitors (e.g., EGFR or BRAF inhibitors), whereas 1l and 2d lack such pharmacophoric elements .

Research Findings and Limitations

Pharmacological Insights

  • For example, ferroptosis-inducing compounds (FINs) with nitrophenyl or cyano groups (as in 1l and 2d) have shown selective cytotoxicity in oral squamous cell carcinoma (OSCC) . However, the target compound’s cyclopropyl and acetamide groups may alter its mechanism of action compared to these analogs.

Biological Activity

The compound 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H27N5O2
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1105239-61-9

The structural complexity of this compound contributes to its diverse biological activities. Its synthesis often involves advanced methodologies such as microwave-assisted synthesis, which enhances yield and purity .

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit various biological activities including:

  • Kinase Inhibition : The compound shows potential as an inhibitor of specific kinases related to cellular proliferation and survival pathways .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways involved in inflammation .

Biological Activity Overview

The biological activity of 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide can be summarized in the following table:

Biological ActivityDescription
Antiproliferative Inhibits cell proliferation in various cancer cell lines.
Antiinflammatory Reduces inflammation markers in vitro and in vivo.
Antimicrobial Exhibits activity against certain bacterial strains.
Kinase Inhibition Inhibits GSK3β and other kinases involved in cell cycle regulation.

Case Studies and Research Findings

  • Antiproliferative Activity :
    A study evaluated the antiproliferative effects of similar pyrazolo derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to 2-(4-cyclopropyl...) exhibited significant inhibition of cell growth at low micromolar concentrations .
  • Anti-inflammatory Mechanisms :
    Research has shown that pyrazolo derivatives can inhibit pro-inflammatory cytokines in macrophage cultures. The mechanism involves the suppression of NF-kB activation pathways, leading to reduced expression of inflammatory mediators .
  • Kinase Inhibition Studies :
    A detailed analysis of kinase inhibition revealed that the compound selectively inhibits GSK3β with an IC50 value in the nanomolar range. This selectivity suggests potential therapeutic applications in diseases characterized by aberrant GSK3β activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.